N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a phenyl group at position 1 and an acetamide-linked 3-chloro-4-methylphenyl moiety at position 3. This scaffold is of interest due to its structural similarity to kinase inhibitors and antimalarial agents, where modifications to substituents significantly influence biological activity and pharmacokinetics .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-7-8-14(9-17(13)21)24-18(27)11-25-12-22-19-16(20(25)28)10-23-26(19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYSAZVRMPUUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable pyrazolo[3,4-d]pyrimidine derivative. One common method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol, in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Pyrazole derivatives, including this compound, have been shown to possess anticancer properties. The pyrazolo[3,4-d]pyrimidine moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Case studies indicate that compounds with similar structures have been effective against breast cancer and leukemia cells, highlighting their potential as chemotherapeutic agents .
-
Anti-inflammatory Properties :
- Research has demonstrated that pyrazole-containing compounds can act as anti-inflammatory agents. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .
- In experimental models, these compounds have shown promise in reducing inflammation in conditions like arthritis and other inflammatory diseases .
-
Antimicrobial Activity :
- The compound also shows potential antimicrobial effects against various pathogens. Studies suggest that pyrazole derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
- Specifically, they have been tested against strains of Staphylococcus aureus and Escherichia coli with positive results.
Therapeutic Potential
The therapeutic potential of this compound is further supported by its structural analogs:
| Analogous Compound | Therapeutic Use |
|---|---|
| Celecoxib | Anti-inflammatory (NSAID) |
| Phenylbutazone | Anti-inflammatory (rheumatoid arthritis) |
| Crizotinib | Anticancer (lung cancer) |
These analogs demonstrate the effectiveness of pyrazole derivatives in clinical settings, suggesting that this compound could follow suit.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The target compound’s 3-chloro-4-methylphenyl group contrasts with analogs bearing alternative substituents:
- 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (): Features a 4-fluorophenyl group at position 1 and a 3-methoxyphenyl acetamide. The electron-withdrawing fluorine and electron-donating methoxy groups may enhance metabolic stability and solubility compared to the chloro-methyl combination .
- N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Replaces the pyrazolopyrimidine core with a pyridine-oxadiazole system, altering rigidity and electronic distribution .
Table 1: Key Structural Differences
Physicochemical Properties
- Melting Points: reports a melting point of 302–304°C for a fluorine- and chromenone-substituted analog, reflecting strong crystal packing due to planar aromatic systems . The target compound’s chloro and methyl groups may lower its melting point slightly.
- Solubility : Methoxy-substituted analogs () likely exhibit higher aqueous solubility than the chloro-methyl derivative due to increased polarity .
- Lipophilicity (LogP) : The 3-chloro-4-methylphenyl group in the target compound may increase LogP (~3.5 estimated) compared to methoxy (LogP ~2.8) or carbamimidoyl (LogP ~1.9) analogs, affecting membrane permeability .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, often referred to as CC-885, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that exhibit significant pharmacological potential. This article delves into the biological activity of CC-885, focusing on its antibacterial properties, anti-quorum sensing effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of CC-885 is . It features a complex structure with a chloro-methylphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that CC-885 exhibits potent antibacterial properties against various bacterial strains. In a comparative study of pyrazole derivatives, CC-885 showed the following characteristics:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| CC-885 | 0.125 | 0.25 | Strong |
| Erythromycin | 8 | 32 | Moderate |
| Amikacin | 64 | 128 | Weak |
The minimal inhibitory concentration (MIC) of CC-885 was significantly lower than that of standard antibiotics like erythromycin and amikacin, indicating its superior antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Anti-Biofilm and Anti-Quorum Sensing Activities
CC-885 has also been evaluated for its ability to disrupt biofilm formation and quorum sensing in bacterial populations. In vitro assays demonstrated that CC-885 effectively inhibited biofilm formation in various pathogenic bacteria. The compound's ability to interfere with quorum sensing mechanisms suggests it could be utilized to combat biofilm-associated infections .
Anticancer Potential
The anticancer activity of CC-885 has been explored in several studies. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 26 | Significant growth inhibition |
| MCF7 (breast cancer) | 49.85 | Moderate apoptosis |
These findings suggest that CC-885 may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
- Antibacterial Study : A study involving the synthesis of CC-885 and its derivatives indicated that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance antibacterial activity. The study found that compounds with electron-donating groups exhibited improved potency against resistant bacterial strains .
- Cytotoxicity Evaluation : In another study assessing the cytotoxic effects of CC-885 on human embryonic kidney cells (HEK-293), results showed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .
- Biofilm Disruption : A crystal violet assay demonstrated that CC-885 significantly reduced biofilm formation in tested bacterial isolates compared to control groups, highlighting its potential as an anti-biofilm agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
